molecular formula C8H9N3O6 B14391536 N,3-Dimethoxy-2,4-dinitroaniline CAS No. 88106-07-4

N,3-Dimethoxy-2,4-dinitroaniline

Cat. No.: B14391536
CAS No.: 88106-07-4
M. Wt: 243.17 g/mol
InChI Key: REOWSSHGLKCBPS-UHFFFAOYSA-N
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Description

N,3-Dimethoxy-2,4-dinitroaniline is a nitroaromatic compound featuring two methoxy groups (one at the N-position and another at the 3-position of the benzene ring) and two nitro groups at the 2- and 4-positions. This substitution pattern confers unique electronic and steric properties, influencing its acidity, solubility, and reactivity.

Properties

CAS No.

88106-07-4

Molecular Formula

C8H9N3O6

Molecular Weight

243.17 g/mol

IUPAC Name

N,3-dimethoxy-2,4-dinitroaniline

InChI

InChI=1S/C8H9N3O6/c1-16-8-6(10(12)13)4-3-5(9-17-2)7(8)11(14)15/h3-4,9H,1-2H3

InChI Key

REOWSSHGLKCBPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])NOC)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

N,3-Dimethoxy-2,4-dinitroaniline undergoes various chemical reactions, including:

Comparison with Similar Compounds

Substituent Effects on Acidity

  • N-Methoxy-2,4-dinitroaniline : The methoxy group at the N-position increases acidity due to electron-withdrawing effects. A pKa of 9.2 was reported for this compound, compared to 5.2 for N-methoxy-2,4,6-trinitroaniline, highlighting the role of additional nitro groups in enhancing acidity .
  • N,N-Dimethyl-2,4-dinitroaniline: Replacement of methoxy with methyl groups (electron-donating) reduces acidity. No explicit pKa is provided, but dimethylamino derivatives generally exhibit lower acidity than methoxy analogues .
  • 6-Chloro-2,4-dinitroaniline: Chlorine at the 6-position introduces steric hindrance and electron-withdrawing effects, though its impact on acidity is less pronounced than nitro groups .

Molecular Conformation and Steric Effects

  • N,N-Dicyclohexyl-2,4-dinitroaniline : Bulky cyclohexyl groups create significant dihedral angles (up to 80°) between the benzene ring and substituents, affecting reactivity in cyclization reactions like the Bischler-Napieralski reaction .

Physical and Chemical Properties

Table 1: Comparative Properties of Dinitroaniline Derivatives

Compound Molecular Formula Molecular Weight Substituents pKa Melting Point (°C) Key Applications
N,3-Dimethoxy-2,4-dinitroaniline* C₈H₈N₃O₆ 254.17 N-OCH₃, 3-OCH₃, 2,4-NO₂ ~8–9† Not reported Potential dye intermediate, pH indicator
N-Methoxy-2,4-dinitroaniline C₇H₇N₃O₅ 213.15 N-OCH₃, 2,4-NO₂ 9.2 Not reported pH-sensitive chromophore
3-Methyl-2,4-dinitroaniline C₇H₇N₃O₄ 197.15 3-CH₃, 2,4-NO₂ Not reported Not reported Intermediate in organic synthesis
6-Bromo-2,4-dinitroaniline C₆H₄BrN₃O₄ 278.02 6-Br, 2,4-NO₂ Not reported 52–54‡ Diazo component for dyes
6-Chloro-2,4-dinitroaniline C₆H₄ClN₃O₄ 233.57 6-Cl, 2,4-NO₂ Not reported Polymorphic (Forms I–III) Co-crystal formation

*Hypothetical data inferred from analogues; †Estimated based on substituent effects; ‡Melting point from Ashford’s Dictionary .

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